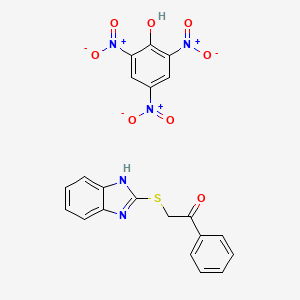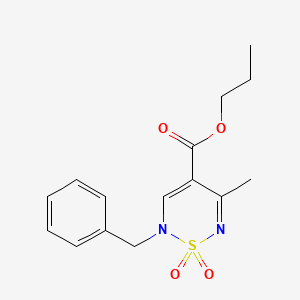![molecular formula C17H18ClNO6S B2419107 3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide CAS No. 2034242-46-9](/img/structure/B2419107.png)
3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . The molecule also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectrometry . The structure would be influenced by the arrangement of its functional groups and the bonds between its atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions occur. For example, the sulfonamide group might participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Iodobenzene-Catalyzed Cyclization
Iodobenzene-catalyzed cyclization of sulfonamides, such as 2-aryl-N-methoxyethanesulfonamides with M-chloroperoxybenzoic acid, leads to the formation of dihydrobenzothiazine dioxides. This reaction, facilitated by reactive hypervalent iodine, highlights a method for synthesizing complex sulfonamide structures, offering potential pathways for creating novel compounds with specific scientific applications (Moroda & Togo, 2008).
Photosensitizers for Photodynamic Therapy
The development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups showcases significant advancements in photodynamic therapy (PDT). These compounds demonstrate high singlet oxygen quantum yields, essential for effective Type II photosensitization mechanisms in cancer treatment. The study emphasizes the potential of sulfonamide derivatives in developing potent photosensitizers for PDT, a minimally invasive therapeutic approach for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition for Therapeutic Applications
The synthesis of sulfonamide derivatives for inhibiting carbonic anhydrase (CA) presents a strategic approach in designing therapeutic agents. Studies on new sulfonamides indicate their potential in targeting CA, crucial for various physiological functions. These inhibitors could lead to the development of treatments for conditions like glaucoma, epilepsy, and altitude sickness, highlighting the versatile scientific applications of sulfonamides in medicinal chemistry (Gul et al., 2016).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives have been explored for their antimicrobial and antifungal properties, contributing to the development of new therapeutic agents. By synthesizing and testing various sulfonamides, researchers have identified compounds with potent activity against a range of microbial pathogens. This research avenue underscores the importance of sulfonamides in addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the biological system .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets . The downstream effects of these pathways could include changes in cellular processes, signaling, and gene expression .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its targets and mode of action . These effects could range from changes in cell morphology to alterations in cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6S/c1-23-15-5-3-12(9-13(15)18)26(21,22)19-10-14(20)11-2-4-16-17(8-11)25-7-6-24-16/h2-5,8-9,14,19-20H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICRJBFNHJBPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B2419025.png)
![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419026.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)
![5-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2419028.png)
![4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2419029.png)
![6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2419032.png)

![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2419038.png)


![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419044.png)


